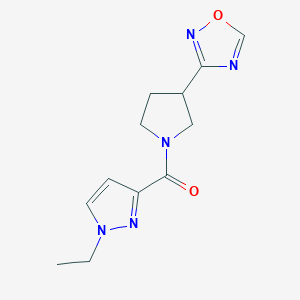

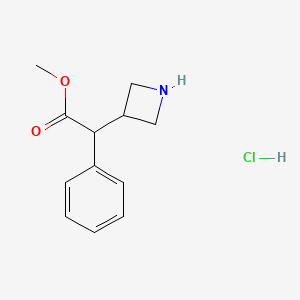

![molecular formula C12H15N3O3 B2642202 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one CAS No. 929840-56-2](/img/structure/B2642202.png)

6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is a quinazoline derivative . Quinazoline derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .

Synthesis Analysis

The synthesis of quinazoline derivatives has been a subject of considerable research. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study reported the synthesis of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs, where 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid showed broad spectrum antimicrobial activity .Molecular Structure Analysis

The molecular structure of “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” is represented by the molecular formula C12H15N3O3 .Chemical Reactions Analysis

Quinazolines have been known to exert varied pharmacologic activities that make them suitable for use in treating hypertension, viral infections, tumors, and malaria . A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized and evaluated for their in vitro antimicrobial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one” include a molecular weight of 249.2658 . Other properties such as density, boiling point, and melting point are not available in the retrieved sources .Applications De Recherche Scientifique

Antimalarial Activity

Research into quinazolines, including derivatives similar to 6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one, has highlighted their potential in treating malaria. A study focused on the synthesis and evaluation of these compounds for their antimalarial activity, identifying promising drug leads with high antimalarial activity through structure-activity relationship studies (Mizukawa et al., 2021).

Synthesis Techniques

Another aspect of research involving this chemical compound involves the development of novel synthesis techniques. For example, palladium-catalyzed oxidative carbonylation has been employed for synthesizing quinazolin-2-ones, showcasing an effective approach to creating various quinazoline derivatives (Costa et al., 2004).

Anti-tubercular Activity

Compounds based on the quinazoline scaffold, including 6,7-dimethoxy derivatives, have been identified as novel inhibitors of Mycobacterium tuberculosis. These findings indicate a potential avenue for developing new anti-tubercular agents with limited toxicity and significant potency (Asquith et al., 2019).

Anti-inflammatory and Anticancer Agents

Research has also explored the combination of quinolone and quinazolinone pharmacophores, resulting in compounds with potent anti-inflammatory and anticancer properties. These studies aim to design molecules with enhanced activity through structural optimization, targeting specific biological pathways such as NF-κB inhibition (Kumar et al., 2018).

Chemical Synthesis and Characterization

The synthesis and characterization of quinazolin-4(3H)-ones from β-aminoamides and orthoesters have been detailed, offering insights into the chemical properties and potential applications of these compounds in various fields of research (Gavin et al., 2018).

Propriétés

IUPAC Name |

6,7-dimethoxy-2-(methylaminomethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-13-6-11-14-8-5-10(18-3)9(17-2)4-7(8)12(16)15-11/h4-5,13H,6H2,1-3H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRNVLDWFJIBEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC(=C(C=C2C(=O)N1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-2-[(methylamino)methyl]quinazolin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-5-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2642119.png)

![2-(methylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2642127.png)

![1-(3-cyclohexyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2642130.png)

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)

![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)